phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate
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Overview
Description
PHENYL N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)CARBAMATE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a phenyl group, a methanesulfonyl group, and an indole moiety, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
The synthesis of PHENYL N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)CARBAMATE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the indole core Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
PHENYL N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole moiety, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
PHENYL N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)CARBAMATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions, particularly those involving indole-binding proteins.
Mechanism of Action
The mechanism of action of PHENYL N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)CARBAMATE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
PHENYL N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)CARBAMATE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for the development of antiviral and anticancer agents.
The uniqueness of PHENYL N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)CARBAMATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
Phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate is a compound belonging to the indole derivatives class, characterized by its unique structural features that contribute to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N2O4S, with a molecular weight of 332.4 g/mol. The structure comprises a phenyl group linked to a carbamate moiety and a dihydroindole structure containing a methylsulfonyl substituent. This arrangement is crucial for its biological interactions and therapeutic potential .
Pharmacological Properties
Indole derivatives are recognized for their extensive pharmacological properties, including:
- Anticancer Activity : Several studies have shown that compounds similar to this compound exhibit significant anticancer effects. For instance, compounds with similar structural motifs have been reported to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-15) cells .
- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, as indicated by its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes .
The mechanism through which this compound exerts its biological effects involves interaction with specific biological targets. Research indicates that it may act as a microtubule-destabilizing agent, which is crucial for its anticancer activity. Additionally, apoptosis studies suggest that it can enhance caspase activity, leading to programmed cell death in cancer cells .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity based on substituents:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine | Indole core with methylsulfonyl group | Anti-inflammatory, anticancer |
3-Methyl-5-(methylsulfonyl)-2-phenylindole | Methyl substitution on indole | Anticancer |
4-Chlorophenyl(3-methyl-5-(methylsulfonyl)-2-phenyindole) | Chlorine substitution | Enhanced anti-inflammatory activity |
This table illustrates how different substituents can significantly influence the pharmacological profile of indole derivatives.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
- In Vitro Studies : In cell line assays, this compound demonstrated notable cytotoxicity against several cancer types. For example, at concentrations as low as 10 µM, it induced significant apoptosis in MDA-MB-231 cells .
- In Vivo Studies : Animal models have confirmed the anti-tumor efficacy of related compounds. The administration of these compounds resulted in reduced tumor size and improved survival rates in treated groups compared to controls .
Properties
Molecular Formula |
C16H16N2O4S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
phenyl N-(1-methylsulfonyl-2,3-dihydroindol-5-yl)carbamate |
InChI |
InChI=1S/C16H16N2O4S/c1-23(20,21)18-10-9-12-11-13(7-8-15(12)18)17-16(19)22-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,17,19) |
InChI Key |
WYHVMDRTQFDLNT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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